molecular formula C16H23NO3S B2540190 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1797845-66-9

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2540190
CAS RN: 1797845-66-9
M. Wt: 309.42
InChI Key: JWZVSVGEAUMFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as IBTAE and has been shown to have several biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of IBTAE is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, IBTAE has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, IBTAE can increase the levels of acetylcholine in the brain, which can improve cognitive function. IBTAE has also been shown to inhibit the activity of certain receptors involved in inflammation and oxidative stress, which may explain its protective effects on the cardiovascular system.
Biochemical and Physiological Effects:
IBTAE has several biochemical and physiological effects, including improving cognitive function, reducing oxidative stress and inflammation, and inhibiting the growth of cancer cells. IBTAE has been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, IBTAE has been shown to reduce oxidative stress and inflammation in the cardiovascular system, which can improve cardiovascular health. Finally, IBTAE has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using IBTAE in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, IBTAE is relatively easy to synthesize and is commercially available. However, one limitation of using IBTAE in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, IBTAE has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on IBTAE. One area of interest is the development of IBTAE derivatives that may have improved potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of IBTAE, which may lead to the development of new therapies for Alzheimer's disease, cardiovascular disease, and cancer. Finally, more research is needed to study the long-term effects of IBTAE and its potential use in clinical settings.

Synthesis Methods

The synthesis of IBTAE involves a multi-step process that begins with the reaction of 3-aminopiperidine with isobutylsulfonyl chloride to form 3-(isobutylsulfonyl)piperidine. This intermediate is then reacted with m-tolylacetic acid to form IBTAE. The overall yield of this synthesis method is approximately 25-30%.

Scientific Research Applications

IBTAE has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. IBTAE has been shown to have a potential therapeutic effect on Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. Additionally, IBTAE has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-12(2)11-21(19,20)15-9-17(10-15)16(18)8-14-6-4-5-13(3)7-14/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZVSVGEAUMFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.